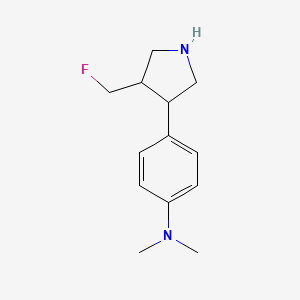

4-(4-(fluoromethyl)pyrrolidin-3-yl)-N,N-dimethylaniline

描述

属性

IUPAC Name |

4-[4-(fluoromethyl)pyrrolidin-3-yl]-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2/c1-16(2)12-5-3-10(4-6-12)13-9-15-8-11(13)7-14/h3-6,11,13,15H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFMLVDSIVEQAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2CNCC2CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-(4-(Fluoromethyl)pyrrolidin-3-yl)-N,N-dimethylaniline is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities. This document synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C13H16FN

- Molecular Weight : 219.27 g/mol

- CAS Number : 2097975-62-5

The presence of the fluoromethyl group and the pyrrolidine ring suggests potential interactions with biological targets, particularly in the central nervous system.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological effects, including:

- Antidepressant Activity : The compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, contributing to antidepressant effects.

- Analgesic Properties : Similar compounds have shown efficacy in pain management, potentially through modulation of pain pathways in the central nervous system.

The precise mechanisms by which this compound exerts its effects are yet to be fully elucidated. However, it is hypothesized that:

- Receptor Interactions : The compound may act as a ligand for various receptors, including serotonin (5-HT) receptors and adrenergic receptors.

- Enzymatic Modulation : It may inhibit or activate specific enzymes involved in neurotransmitter metabolism.

Toxicological Profile

Limited toxicological data is available for this compound. However, studies on related compounds indicate potential risks such as:

- Hematological Effects : Exposure to N,N-dimethylaniline derivatives has resulted in methaemoglobinaemia and other blood-related issues in animal models .

- Chronic Toxicity : Long-term exposure studies have shown adverse effects on body weight and organ health in rodent models .

Study on Antidepressant Activity

A recent study explored the antidepressant-like effects of compounds structurally related to this compound. The findings suggested significant reductions in depression-like behaviors in rodent models when administered at certain doses. The study highlighted the importance of the fluoromethyl group in enhancing bioactivity compared to non-fluorinated analogs.

Analgesic Efficacy Assessment

Another investigation focused on the analgesic properties of similar compounds. Results indicated that administration led to a marked decrease in pain response in both acute and chronic pain models, suggesting a promising therapeutic application for pain management.

Data Table

| Study | Effect Observed | Model Used | Dosage | Outcome |

|---|---|---|---|---|

| Antidepressant Activity Study | Reduction in depression-like behavior | Rodent model | Varies (e.g., 10 mg/kg) | Significant improvement |

| Analgesic Efficacy Assessment | Decrease in pain response | Acute/chronic pain model | Varies (e.g., 20 mg/kg) | Marked reduction |

科学研究应用

Pharmacological Applications

-

Inhibition of Kinases in Cancer Therapy

- Recent studies have highlighted the potential of compounds similar to 4-(4-(fluoromethyl)pyrrolidin-3-yl)-N,N-dimethylaniline as inhibitors of FLT3 kinase, which is implicated in acute myeloid leukemia (AML). The inhibition of FLT3-ITD (internal tandem duplication) mutations can lead to improved treatment outcomes for patients with AML, who typically face higher relapse rates due to these mutations .

- In particular, derivatives of this compound have been synthesized and tested for their inhibitory activity against FLT3 and CDK2/E kinases. The results indicated promising activities, suggesting that such compounds could serve as lead candidates in the development of targeted therapies for hematological malignancies .

-

Antiproliferative Activity

- The antiproliferative effects of related compounds have been evaluated against various cancer cell lines, including MV4-11 and MOLM-13, which are sensitive to FLT3 inhibition. The data suggest that modifications to the pyrrolidine structure can significantly enhance biological activity, making these derivatives valuable for further research in oncology .

Table 1: Kinase Inhibitory Activities

| Compound | IC50 (μM) FLT3-ITD | IC50 (μM) CDK2/E |

|---|---|---|

| 4a | >20 | >20 |

| 5a | 5.098 | 17.204 |

| 5b | >20 | >20 |

This table summarizes some findings from studies evaluating the kinase inhibitory activities of various derivatives. Notably, compound 5a exhibits significant potency against FLT3-ITD while maintaining moderate activity against CDK2/E.

Biological Mechanisms

Research indicates that the mechanism of action for these compounds often involves the disruption of signaling pathways critical for cancer cell proliferation. For example, compounds featuring the pyrrolidinyl moiety have shown enhanced selectivity towards FLT3-dependent cell lines compared to FLT3-independent ones, indicating a targeted therapeutic potential .

相似化合物的比较

Examples :

- 4-(2-Fluorostyryl)-N,N-dimethylaniline (4e) and 4-(3-Fluorostyryl)-N,N-dimethylaniline (4f) ().

Key Differences : - Substituent Position : The fluorostyryl group in 4e/4f introduces a planar styrene linker, enhancing π-conjugation for optical applications. In contrast, the pyrrolidine ring in the target compound introduces rigidity and stereochemical complexity.

- Biological Activity: 4e inhibits Wnt signaling in colorectal cancer (CRC) cells at 10 µM, while the fluoromethylpyrrolidine analog’s bioactivity remains uncharacterized in the provided evidence. The dimethylaminophenyl group in 4e is critical for activity, suggesting similar pharmacophoric importance in the target compound .

Anthryl-N,N-Dimethylaniline Derivatives

Example : 4-(9-Anthryl)-N,N-dimethylaniline ().

Key Differences :

- Aromatic System : The anthracene group in the analog enables strong intramolecular charge transfer (ICT), useful in optoelectronic materials. The fluoromethylpyrrolidine in the target compound lacks extended aromaticity but may exhibit ICT via the dimethylaniline-pyrrolidine interaction.

Trifluoromethyl-Substituted Pyrrolidine Analogs

Example: AZB-CF3 () and N-[3-(4,5'-Bipyrimidin-2-ylamino)-4-methylphenyl]-4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl}-3-(trifluoromethyl)benzamide (). Key Differences:

- Trifluoromethyl vs. Fluoromethyl: The CF₃ group in AZB-CF3 increases electron-withdrawing effects, altering redox properties.

- Biological Targets : The bipyrimidinyl analog () targets kinase pathways, while the fluoromethylpyrrolidine’s role in receptor binding is unexplored .

| Property | Target Compound | AZB-CF3 |

|---|---|---|

| Fluorine Type | -CH₂F | -CF₃ |

| Electronic Effect | Moderate EWG | Strong EWG |

| Known Applications | Undefined | Photodynamic therapy |

Halogenated Styryl-Dimethylanilines

Example : 4-(b-Bromo-4-fluoro-α-phenylstyryl)-N,N-dimethylaniline ().

Key Differences :

- Halogen Substitution : Bromine in the analog increases molecular weight and polarizability, whereas fluorine in the target compound enhances bioavailability.

- Reactivity : Bromine allows for cross-coupling reactions (e.g., Suzuki), while the fluoromethyl group may resist such modifications .

Physicochemical and Functional Comparisons

- Lipophilicity: Fluoromethylpyrrolidine increases logP compared to non-fluorinated analogs (e.g., 4-(hydrazinylmethyl)-N,N-dimethylaniline, ), enhancing membrane permeability.

- Thermal Stability: Fluorinated pyrrolidines (e.g., ) exhibit higher thermal stability than non-fluorinated heterocycles due to C-F bond strength .

准备方法

Pyrrolidine Core Construction and Functionalization

A common approach to constructing the pyrrolidine ring with desired substituents involves starting from pyrrolidine-2-carboxylate derivatives. The Boc (t-butoxycarbonyl) protecting group is frequently used to protect amine functionalities during synthesis.

- Synthesis of Pyrrolidine-2-carboxylate Derivative:

- The precursor is often a Boc-protected pyrrolidine-2-carboxylate derivative.

- Reaction solvents include tetrahydrofuran (THF), acetonitrile, or dimethylformamide (DMF).

- Reaction temperatures are maintained between 0°C and 60°C, preferably 20°C to 40°C.

- Reduction Step:

- Ester derivatives are reduced to aldehydes using reducing agents such as sodium bis(2-methoxyethoxy)aluminumhydride.

- Solvents for this step include diethyl ether, THF, dioxane, toluene, 1,2-dimethoxyethane, or t-butyl methyl ether.

- Temperature control is critical, typically between 0°C and -78°C, preferably -10°C to 60°C.

Introduction of the Fluoromethyl Group

- Fluoromethylation is achieved by selective fluorination reagents or fluoromethyl-containing intermediates.

- The use of fluorinated reagents requires careful handling due to potential safety hazards.

- The fluoromethyl group is introduced at the 4-position of the pyrrolidine ring, often via nucleophilic substitution or electrophilic fluorination.

Coupling with N,N-Dimethylaniline Moiety

- The N,N-dimethylaniline group is typically attached via reductive amination or nucleophilic substitution.

- A representative method involves mixing an aldehyde resin with a primary amine (such as N,N-dimethylaniline) in a solvent mixture of dichloroethane (DCE), triethylorthoformate (TEOF), and DMF containing 1% acetic acid.

- The mixture is shaken overnight to allow imine formation.

- Sodium triacetoxyborohydride (20 equivalents) dissolved in DMF is then added to reduce the imine to the corresponding amine, completing the coupling step.

Reaction Conditions and Yield Data

Research Findings and Practical Considerations

- The stereoselective synthesis using the Evans method significantly improves yield and optical purity of pyrrolidine derivatives, achieving yields between 63-67%.

- Industrial scale production faces challenges due to the use of explosive azide intermediates and the cost of reagents, necessitating safer and more economical synthetic routes.

- The choice of base in some steps is crucial; bases such as pyrrolidine, morpholine, or potassium t-butoxide are used to optimize reaction efficiency.

- Solvent choice influences both reaction rate and selectivity; polar aprotic solvents like DMF and acetonitrile are preferred in coupling steps.

- The reductive amination step with sodium triacetoxyborohydride is widely used due to its mild conditions and high selectivity, making it suitable for attaching the N,N-dimethylaniline moiety.

Summary Table of Key Synthetic Features

| Feature | Details |

|---|---|

| Core ring system | Pyrrolidine-2-carboxylate derivative, Boc-protected |

| Fluoromethyl group introduction | Via fluorinating agents or fluoromethyl intermediates |

| Coupling method | Reductive amination with sodium triacetoxyborohydride |

| Solvents | THF, DMF, acetonitrile, DCE, diethyl ether |

| Temperature range | 0°C to 60°C for most steps; -78°C to 0°C for reductions |

| Yield range | 63-67% (stereoselective step) |

| Safety considerations | Avoid explosive intermediates; handle fluorinated reagents with care |

常见问题

Q. What synthetic strategies are effective for preparing 4-(4-(fluoromethyl)pyrrolidin-3-yl)-N,N-dimethylaniline, and how can regioselectivity issues be mitigated?

Methodological Answer: A viable approach involves frustrated Lewis pair (FLP)-catalyzed allylization of electron-rich arenes. For analogous N,N-dimethylaniline derivatives, Zhang et al. achieved regiocontrol using B(C6F5)3/PPh3 catalysts in butanol under reflux (90°C, 15 h), yielding isomer ratios (e.g., 3:1 or 1:1) dependent on steric and electronic factors . Optimizing the Lewis acid/base ratio and reaction time minimizes competing pathways. Post-synthesis, silica gel chromatography with EtOAc/petroleum ether (1:30 v/v) effectively separates isomers, as shown by Rf values (0.25–0.29) .

Table 1: Synthesis Optimization Parameters

| Catalyst System | Solvent | Temp. (°C) | Yield (%) | Isomer Ratio | Reference |

|---|---|---|---|---|---|

| B(C6F5)3/PPh3 | Butanol | 90 | 81–85 | 3:1 or 1:1 |

Q. Which purification techniques are optimal for isolating this compound from complex mixtures?

Methodological Answer: Silica gel column chromatography with gradients of EtOAc/petroleum ether (1:30) is effective, as demonstrated for structurally similar allylated anilines . For fluorinated derivatives, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) enhances resolution. Recrystallization from hexane/EtOAc (5:1) at 4°C overnight improves purity, particularly for crystalline intermediates .

Q. What spectroscopic techniques are critical for characterizing the fluoromethyl-pyrrolidine substituent?

Methodological Answer:

- 19F NMR : Directly probes the fluoromethyl group’s electronic environment (δ −220 to −250 ppm for CF3 analogs).

- HRMS : Accurately confirms molecular weight (e.g., [M+H]+ = 332.1807 observed vs. 332.1809 calculated for C23H23FN derivatives) .

- 2D NMR (COSY, HSQC) : Resolves scalar coupling between pyrrolidine protons and the fluoromethyl group .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 h, followed by HPLC analysis to quantify degradation.

- Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., >150°C for related pyrrolidine derivatives) .

Q. Which analytical methods are suitable for quantifying this compound in reaction mixtures?

Methodological Answer:

- HPLC-UV/Vis : Use a C18 column with acetonitrile/water (70:30) mobile phase; detect at λ = 254 nm (π→π* transitions of aromatic amines).

- GC-MS : Derivatize non-volatile intermediates with BSTFA for improved volatility .

Advanced Research Questions

Q. How can conflicting NMR data for diastereomers of this compound be resolved?

Methodological Answer: For overlapping signals, employ NOESY/ROESY to differentiate diastereomers via spatial proximity (e.g., pyrrolidine ring protons vs. fluoromethyl group). Dynamic NMR experiments at variable temperatures (e.g., −40°C to 60°C) can also resolve slow-exchange conformers . Computational modeling (DFT) of dihedral angles aids in assigning stereochemistry .

Q. What mechanistic insights explain the fluoromethyl group’s influence on catalytic activity in allylation reactions?

Methodological Answer: The fluoromethyl group’s electron-withdrawing nature polarizes the pyrrolidine ring, enhancing substrate activation in FLP systems. Kinetic isotope effect (KIE) studies and deuterium labeling can probe rate-determining steps (e.g., C–H activation vs. proton transfer). Comparative studies with non-fluorinated analogs (e.g., methyl vs. fluoromethyl) reveal steric vs. electronic contributions .

Q. How can researchers investigate the electronic effects of the N,N-dimethylaniline group on the fluoromethyl-pyrrolidine ring?

Methodological Answer:

- UV-Vis Spectroscopy : Monitor charge-transfer transitions (e.g., λmax shifts in π→π* bands) to assess conjugation between the aniline and pyrrolidine moieties.

- Cyclic Voltammetry : Measure oxidation potentials to quantify electron-donating effects of the dimethylamino group .

Q. What advanced chromatographic methods separate isomers of this compound?

Methodological Answer:

Q. What computational tools predict the reactivity of the fluoromethyl-pyrrolidine moiety in catalytic systems?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。